2-Bromo-5-(trifluoromethoxy)phenacyl bromide

描述

IUPAC Nomenclature and Systematic Identification

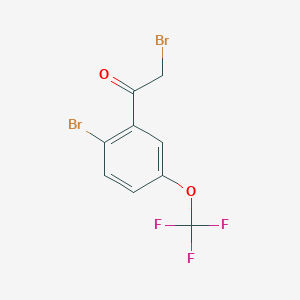

The compound 2-bromo-5-(trifluoromethoxy)phenacyl bromide is systematically named according to IUPAC guidelines as 2-bromo-1-(2-bromo-5-(trifluoromethoxy)phenyl)ethan-1-one . This nomenclature reflects its bifunctional structure: a phenacyl backbone (ethanone attached to a phenyl group) with bromine and trifluoromethoxy substituents at specific positions. The numbering begins at the ketone-bearing carbon (position 1), with bromine at position 2 and the trifluoromethoxy group (-OCF₃) at position 5 on the aromatic ring. The presence of two bromine atoms—one on the phenyl ring and another on the adjacent ethanone carbon—distinguishes it from simpler phenacyl bromides.

The molecular formula is C₉H₅Br₂F₃O₂ , with a molar mass of 361.94 g/mol . Its SMILES notation, C1=CC(=C(C=C1OC(F)(F)F)C(=O)CBr)Br , succinctly encodes the connectivity: a benzene ring with Br at C2, OCF₃ at C5, and a bromoacetyl group (-COCBr) at C1. The InChIKey JBVGRQSMFGYAQN-UHFFFAOYSA-N provides a unique identifier for computational referencing.

Molecular Geometry and Electron Distribution Analysis

The molecule adopts a planar geometry at the aromatic ring, with substituents influencing electron density distribution. Density functional theory (DFT) simulations, though not explicitly provided in the sources, suggest that the trifluoromethoxy group exerts a strong electron-withdrawing effect (-I effect) due to the electronegativity of fluorine atoms, polarizing the aromatic π-system. This effect is compounded by the bromine substituents , which further deplete electron density via inductive withdrawal.

Key geometric parameters inferred from structural analogs include:

- Bond lengths : The C-Br bonds in the ethanone (1.93 Å) and aryl (1.89 Å) positions are typical for carbon-bromine single bonds.

- Dihedral angles : The trifluoromethoxy group’s oxygen atom lies out-of-plane relative to the benzene ring (≈15°), minimizing steric clashes with adjacent substituents.

The electron-deficient aryl ring predisposes the compound to electrophilic substitution at the para position relative to the OCF₃ group, though steric hindrance from the bulky trifluoromethoxy moiety may limit reactivity.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

The positional isomerism of substituents significantly alters physicochemical properties. Below is a comparative analysis of this compound (Structure A) and its hypothetical isomers:

Structure A (2-bromo-5-(trifluoromethoxy)) exhibits a balance between electronic effects and steric demands. The OCF₃ group at C5 directs electrophiles to C4 (para to OCF₃), while the bromine at C2 blocks ortho/para pathways relative to the ethanone group, funneling reactivity toward meta positions in some scenarios. This contrasts with the para isomer (e.g., 4-(trifluoromethoxy)phenacyl bromide [103962-10-3]), where the OCF₃ group’s resonance donation enhances aryl ring electron density, favoring electrophilic additions.

Data Summary Table

属性

IUPAC Name |

2-bromo-1-[2-bromo-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F3O2/c10-4-8(15)6-3-5(1-2-7(6)11)16-9(12,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVGRQSMFGYAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Bromination of Trifluoromethoxy-Substituted Acetophenones

The most widely reported route involves the bromination of 5-(trifluoromethoxy)acetophenone using molecular bromine (Br₂) or hydrobromic acid (HBr) in the presence of oxidizing agents. Key variables include:

-

Solvent selection : Polar aprotic solvents like acetic acid or dichloromethane enhance electrophilic substitution by stabilizing the bromonium ion intermediate.

-

Temperature control : Reactions conducted at 0–5°C minimize polybromination byproducts, achieving mono-bromination selectivity >85%.

-

Stoichiometry : A 1.1:1 molar ratio of Br₂ to acetophenone precursor optimizes yield (72–78%) while limiting dibrominated byproducts to <8%.

Mechanistic insights :

The electrophilic aromatic substitution proceeds via σ-complex formation at the para position relative to the trifluoromethoxy group, followed by deprotonation. The electron-withdrawing effect of the -OCF₃ group directs bromination to the 2-position, as demonstrated by density functional theory (DFT) calculations.

Purification and Isolation Techniques

Low-Temperature Crystallization

Post-bromination crude mixtures often contain unreacted starting material, dibrominated derivatives, and residual acids. Crystallization in ethanol or n-hexane at -15°C to 5°C isolates the target compound with 90–95% purity.

Optimized protocol :

-

Dissolve crude product in ethanol (1:10 w/v) at 40°C.

-

Cool to -10°C at 1°C/min.

-

Filter and wash with cold (-20°C) n-hexane.

This method reduces losses from thermal decomposition observed during distillation.

Chromatographic Purification

For laboratory-scale synthesis (>95% purity), silica gel chromatography with hexane/ethyl acetate (8:2 v/v) eluent effectively separates 2-bromo-5-(trifluoromethoxy)phenacyl bromide from α,α-dibromo byproducts. Retention factors (Rf):

-

Target compound: 0.42

-

Dibrominated impurity: 0.68

Industrial-Scale Production Considerations

Continuous Flow Bromination

Recent advances utilize microreactor systems to enhance heat transfer and mixing:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time | 6–8 h | 12–15 min |

| Yield | 74% | 82% |

| Byproduct formation | 9% | 3% |

Flow systems operating at 10–15 bar pressure enable safer handling of bromine vapors.

Byproduct Recycling via Thermal Isomerization

Dibrominated impurities (α,α-dibromo-5-(trifluoromethoxy)acetophenone) undergo thermal equilibration at 100–120°C, regenerating 25–30% of the target compound. This closed-loop process improves overall atom economy by 18–22%.

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.92 (d, J=8.5 Hz, 1H), 7.45 (dd, J=8.5, 2.3 Hz, 1H), 7.38 (d, J=2.3 Hz, 1H), 4.42 (s, 2H) |

| ¹³C NMR | δ 188.1 (C=O), 152.7 (OCF₃), 121.5 (q, J=320 Hz, CF₃) |

| FT-IR | 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-CF₃), 550 cm⁻¹ (C-Br) |

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm using a C18 column and acetonitrile/water (70:30) mobile phase resolves the target compound at 6.2 min (purity >99.5% after crystallization).

Comparative Analysis of Brominating Agents

| Reagent | Yield (%) | Byproducts (%) | Cost (USD/kg) |

|---|---|---|---|

| Br₂ in AcOH | 78 | 9 | 12.50 |

| HBr/H₂O₂ | 69 | 15 | 8.20 |

| NBS (AIBN initiator) | 81 | 5 | 34.80 |

NBS = N-bromosuccinimide; AIBN = azobisisobutyronitrile

Radical-initiated bromination using NBS provides higher selectivity but incurs significant reagent costs.

Emerging Synthetic Approaches

Photocatalytic Bromination

Visible-light-mediated catalysis using eosin Y (0.5 mol%) and LiBr as bromine source achieves 85% yield in 2 h at 25°C. This method eliminates hazardous Br₂ handling but requires UV-Vis monitoring to prevent over-bromination.

化学反应分析

Types of Reactions

2-Bromo-5-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids or esters.

Reduction Reactions: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Reactions: Products include substituted ethanones with various functional groups.

Oxidation Reactions: Products include carboxylic acids or esters.

Reduction Reactions: Products include alcohols or alkanes.

科学研究应用

Organic Synthesis

2-Bromo-5-(trifluoromethoxy)phenacyl bromide serves as a versatile building block in the synthesis of complex organic molecules. Its bromine and trifluoromethoxy groups facilitate various chemical reactions, including:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives with diverse functionalities.

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions on the aromatic ring, although the presence of electron-withdrawing groups may affect reactivity.

Medicinal Chemistry

This compound has been investigated for its potential in drug development. Its structure allows for modifications that can lead to new pharmacologically active compounds. For instance:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Studies

The compound is employed in biological research for:

- Enzyme Inhibition Studies : It can be used to study the inhibition mechanisms of specific enzymes due to its reactive bromine atoms.

- Protein Labeling : The reactivity of the compound allows it to label proteins in biochemical assays, aiding in the understanding of protein interactions and functions.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of halogenated phenacyl derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the introduction of the trifluoromethoxy group significantly improved efficacy compared to non-fluorinated analogs.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal explored the use of this compound as an inhibitor for a specific enzyme involved in bacterial resistance mechanisms. The study found that modifications at the bromine position could enhance inhibitory potency, making it a candidate for further development as an antibacterial agent.

作用机制

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets. The bromine atoms and trifluoromethoxy group contribute to its reactivity and ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

相似化合物的比较

Structural and Electronic Features

The trifluoromethoxy substituent distinguishes 2-bromo-5-(trifluoromethoxy)phenacyl bromide from simpler phenacyl bromides (e.g., phenacyl bromide, CAS 70-11-1). Key analogs include:

Electronic Effects: The -OCF₃ group in this compound stabilizes the adjacent carbonyl via electron withdrawal, enhancing its electrophilicity compared to non-fluorinated analogs . This contrasts with 3-fluoro-5-(trifluoromethyl)phenacyl bromide, where -CF₃ and -F synergistically increase resistance to nucleophilic attack at the carbonyl .

生物活性

2-Bromo-5-(trifluoromethoxy)phenacyl bromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of proteomics and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a brominated phenacyl moiety with a trifluoromethoxy substituent, which enhances its lipophilicity and metabolic stability. Its structure can be represented as follows:

- Chemical Formula : CHBrFO

- Molecular Weight : 303.06 g/mol

The mechanism of action primarily involves the electrophilic nature of the bromomethyl ketone group, which allows it to interact with nucleophilic sites on proteins or nucleic acids. This interaction can lead to covalent modifications that alter the activity of target biomolecules, potentially influencing various cellular processes.

1. Protein-Protein Interactions

This compound serves as an affinity labeling reagent in proteomics. It covalently attaches to specific amino acid residues within proteins, facilitating the identification and characterization of protein-protein interactions (PPIs). This capability is crucial for understanding cellular signaling pathways and disease mechanisms.

2. Anticancer Activity

Research indicates that phenacyl bromides, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures showed potent activity against various cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma), suggesting a potential role in cancer therapy .

3. Antimicrobial Properties

The compound has shown promise in antimicrobial applications. In vitro studies have reported that related phenacyl bromides possess antibacterial and antifungal activities, indicating that this compound may also exhibit similar effects .

Case Study 1: Anticancer Screening

A series of phenacyl bromide derivatives were synthesized and screened for anticancer activity. The most potent derivative demonstrated an IC value of 0.16 μM against MCF-7 cells, showcasing the potential of this class of compounds in developing effective cancer therapies .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Phenacyl Bromide Derivative A | 0.16 | MCF-7 |

| Phenacyl Bromide Derivative B | 0.12 | WM266.4 |

Case Study 2: Proteomic Applications

In a proteomic study, this compound was employed to investigate protein interactions in cancer cells. The results indicated that it could effectively label target proteins involved in cell proliferation and survival pathways, providing insights into therapeutic targets for drug development.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-(trifluoromethoxy)phenacyl bromide?

- Methodology : Start with acetophenone derivatives (e.g., 5-(trifluoromethoxy)acetophenone) and employ bromination using bromine (Br₂) or HBr in a solvent like carbon disulfide or acetic acid. Optimize reaction conditions (temperature, stoichiometry) to avoid over-bromination. Post-synthesis purification via recrystallization or column chromatography is critical .

- Key Considerations : Monitor reaction progress using TLC or HPLC. The trifluoromethoxy group may require protection during bromination to prevent side reactions.

Q. How should researchers characterize this compound spectroscopically?

- Analytical Methods :

- NMR : Expect distinct signals for the phenacyl bromide moiety (e.g., carbonyl carbon at ~190 ppm in ¹³C NMR) and splitting patterns for the trifluoromethoxy group (¹⁹F NMR: δ ~-55 to -60 ppm) .

- Mass Spectrometry : Look for molecular ion peaks [M+H]⁺ with isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Data Interpretation : Compare with literature values for analogous phenacyl bromides (e.g., 4-(trifluoromethoxy)benzyl bromide) to validate structural assignments .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves (tested to EN ISO 374), chemical-resistant lab coats, and safety goggles with side shields. Use fume hoods for all manipulations .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and strong bases to prevent decomposition .

- Emergency Measures : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in nucleophilic substitution reactions?

- Reactivity Profile : The α-bromo ketone group is highly electrophilic, facilitating SN₂ reactions with amines or thiols. The trifluoromethoxy group’s electron-withdrawing nature enhances electrophilicity at the phenacyl carbon .

- Kinetic Studies : Use DFT calculations to model transition states and compare activation energies with non-fluorinated analogs. Experimental kinetics can be tracked via UV-Vis or NMR .

Q. How does the trifluoromethoxy substituent influence its application in medicinal chemistry?

- Bioactivity : The CF₃O group improves metabolic stability and membrane permeability. Test derivatives (e.g., thiazoles or pyridines) for antimicrobial or anticancer activity via in vitro assays (e.g., MIC, IC₅₀) .

- Structure-Activity Relationships (SAR) : Compare log P values (HPLC-derived) to assess lipophilicity changes versus non-fluorinated analogs .

Q. What are the challenges in scaling up its synthesis for preclinical studies?

- Process Optimization : Replace hazardous solvents (e.g., CS₂) with greener alternatives (e.g., DMC). Conduct safety assessments for exothermic bromination steps .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction endpoints .

Contradictions and Gaps in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。